molecular formula C7H5BrN2 B1343808 2-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1083181-25-2

2-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1343808
CAS No.: 1083181-25-2
M. Wt: 197.03 g/mol
InChI Key: HKRBNTYNEXFATM-UHFFFAOYSA-N
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Description

Contextualization of the Pyrrolo[2,3-b]pyridine Scaffold in Contemporary Heterocyclic Chemistry Research

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), is a prominent heterocyclic scaffold that has garnered substantial attention in contemporary chemical research. juniperpublishers.comnih.gov This is largely due to its presence as a core structural motif in a multitude of biologically active compounds and natural products. juniperpublishers.comnih.gov The fusion of a pyrrole (B145914) and a pyridine (B92270) ring bestows upon this scaffold a unique electronic and steric profile, enabling it to act as a bioisostere for other important heterocycles like indoles and purines. nih.gov This mimicry allows for the development of novel compounds with modulated biological activities.

The versatility of the pyrrolo[2,3-b]pyridine framework is further underscored by its role in the development of kinase inhibitors, which are crucial in cancer therapy. nih.govnih.govrsc.org Several FDA-approved drugs, including Pexidartinib, incorporate this scaffold, highlighting its significance in pharmaceutical development. nih.govmdpi.com Beyond medicinal chemistry, pyrrolopyridine derivatives have also been investigated for their applications in biological imaging and coordination chemistry. nih.gov

Strategic Importance of Bromination in Pyrrolo[2,3-b]pyridine Derivatives for Chemical Synthesis

The introduction of a bromine atom onto the pyrrolo[2,3-b]pyridine scaffold is a key strategic maneuver in organic synthesis. Bromination, particularly at the 2-position, transforms the otherwise relatively inert heterocycle into a versatile intermediate amenable to a wide array of cross-coupling reactions. youtube.comrsc.org This is because the carbon-bromine bond can be readily activated by transition metal catalysts, most notably those based on palladium.

The strategic placement of the bromine atom allows for regioselective functionalization of the pyrrolo[2,3-b]pyridine core. This is crucial for building molecular complexity and for conducting structure-activity relationship (SAR) studies in drug discovery programs. nih.gov The ability to precisely introduce various substituents at a specific position on the scaffold is paramount for optimizing the pharmacological properties of a lead compound.

Overview of Academic and Research Pursuits Focused on 2-Bromo-1H-pyrrolo[2,3-b]pyridine

Academic and industrial research efforts centered on this compound have been primarily driven by its utility as a synthetic intermediate. Investigations have focused on developing efficient methods for its synthesis and exploring its reactivity in various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, provide powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govwikipedia.orgnih.govresearchgate.netscirp.orgorganic-chemistry.org

The resulting functionalized pyrrolo[2,3-b]pyridine derivatives have been explored for their potential as inhibitors of various protein kinases, such as fibroblast growth factor receptors (FGFRs) and colony-stimulating factor 1 receptor (CSF1R). nih.govrsc.org Furthermore, the development of new synthetic methodologies involving this compound continues to be an active area of research, aiming to expand the chemical space accessible from this versatile building block.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1083181-25-2 chemsrc.comsigmaaldrich.com
Molecular Formula C₇H₅BrN₂ nih.govnih.gov
Molecular Weight 197.03 g/mol sigmaaldrich.comnih.gov
Synonyms 2-Bromo-7-azaindole chemsrc.com

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the direct bromination of the parent 1H-pyrrolo[2,3-b]pyridine. rsc.org The reaction conditions, such as the choice of brominating agent and solvent, can influence the regioselectivity of the reaction.

Another synthetic strategy involves the construction of the brominated pyrrolopyridine scaffold from acyclic precursors. For instance, a modified Fischer indole (B1671886) synthesis can be employed to prepare substituted 5-bromo-1H-pyrrolo[2,3-b]pyridines. researchgate.net

Key Reactions

This compound is a key substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents. nih.govnih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. A general scheme for the Suzuki-Miyaura coupling of this compound is shown below.

Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki-Miyaura Reaction

A general representation of the Suzuki-Miyaura coupling of this compound with an organoboron compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. wikipedia.orgnih.govchemspider.com This reaction can be used to introduce primary or secondary amines at the 2-position of the pyrrolo[2,3-b]pyridine core. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance. nih.gov

Reaction Scheme for Buchwald-Hartwig Amination

Buchwald-Hartwig Reaction

A general representation of the Buchwald-Hartwig amination of this compound with an amine.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. scirp.orgorganic-chemistry.org This reaction provides a route to alkynyl-substituted pyrrolo[2,3-b]pyridines, which can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. scirp.org

Reaction Scheme for Sonogashira Coupling

Sonogashira Reaction

A general representation of the Sonogashira coupling of this compound with a terminal alkyne.

Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex, to form a new carbon-carbon bond. researchgate.net This reaction can be employed to introduce a variety of substituents, including alkyl, vinyl, and aryl groups, onto the 2-position of the pyrrolo[2,3-b]pyridine scaffold.

Reaction Scheme for Stille Coupling

Stille Reaction

A general representation of the Stille coupling of this compound with an organostannane.

Applications

The derivatives of this compound have found applications in various fields of scientific research.

Medicinal Chemistry

In medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold is a privileged structure, and its 2-bromo derivative serves as a key starting material for the synthesis of potential therapeutic agents. juniperpublishers.comnih.govmdpi.com Research has shown that compounds derived from this scaffold exhibit a range of biological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases. rsc.orgnih.gov The ability to functionalize the 2-position allows for the fine-tuning of the molecule's interaction with its biological target.

Materials Science

The unique photophysical properties of certain pyrrolopyridine derivatives make them attractive candidates for applications in materials science. nih.gov For instance, some derivatives have been investigated for their fluorescence properties, which could be harnessed in the development of organic light-emitting diodes (OLEDs) or fluorescent probes for biological imaging. researchgate.net The ability to introduce various substituents via cross-coupling reactions on the 2-bromo precursor allows for the modulation of these photophysical properties.

Agricultural Science

While less explored, the structural motifs present in pyrrolopyridine derivatives have some overlap with those found in certain agrochemicals. The development of new synthetic routes starting from this compound could potentially lead to the discovery of novel compounds with herbicidal or insecticidal activity. youtube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRBNTYNEXFATM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621357
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-25-2
Record name 2-Bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Bromo-1H-pyrrolo[2,3-b]pyridine and its Analogs

The primary synthetic strategies involve direct halogenation of the 7-azaindole (B17877) core, construction of the pyrrolo[2,3-b]pyridine ring system through cyclization reactions, and the application of modern palladium-catalyzed cross-coupling techniques to build the heterocyclic framework.

Direct electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring is a common method for introducing halogen atoms. However, the inherent electronic properties of the 7-azaindole nucleus dictate the regioselectivity of this reaction. The C3-position of the pyrrole (B145914) ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Consequently, direct bromination of unsubstituted 1H-pyrrolo[2,3-b]pyridine with reagents like N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2) overwhelmingly yields the 3-bromo derivative. researchgate.net Enzymatic halogenation has also been shown to selectively functionalize the C3 position. nih.gov

Achieving substitution at the C2-position via direct bromination is challenging and typically requires the presence of directing groups or the use of a pre-functionalized substrate. For instance, bromination of certain N-protected 7-azaindole intermediates can influence the reaction's regioselectivity, although this is not a common strategy for obtaining the 2-bromo isomer. A more viable, though indirect, approach involves lithiation at the C2 position followed by quenching with an electrophilic bromine source, but this falls outside of direct bromination.

Building the pyrrolo[2,3-b]pyridine core from acyclic or monocyclic precursors is a powerful strategy that allows for greater control over the final substitution pattern, including the placement of a bromine atom at the C2-position.

The Fischer indole (B1671886) synthesis is a classic and reliable method for constructing indole and azaindole scaffolds. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine, in this case, a (substituted) 2-pyridylhydrazine, with an aldehyde or ketone. wikipedia.org The choice of the carbonyl component determines the substituents at the C2 and C3 positions of the final product.

The general mechanism begins with the formation of a 2-pyridylhydrazone, which, under acidic conditions (commonly polyphosphoric acid or Brønsted/Lewis acids), isomerizes to an enehydrazine. wikipedia.orgresearchgate.net A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic 1H-pyrrolo[2,3-b]pyridine ring system. wikipedia.org To synthesize a 2-bromo derivative, one would typically start with a ketone or aldehyde that already contains the bromine atom at the appropriate position.

Table 1: Examples of Fischer Indole Cyclization for 7-Azaindole Synthesis. researchgate.net
Starting Ketone2-Pyridylhydrazone IntermediateResulting 2,3-Disubstituted 7-AzaindoleYield (%)
Diethyl ketoneDiethyl ketone 2-pyridylhydrazone2-Ethyl-3-methyl-7-azaindole76
Methyl ethyl ketoneMethyl ethyl ketone 2-pyridylhydrazone2,3-Dimethyl-7-azaindole73
Phenyl ethyl ketonePhenyl ethyl ketone 2-pyridylhydrazone2-Methyl-3-phenyl-7-azaindole38
Benzyl ethyl ketoneBenzyl ethyl ketone 2-pyridylhydrazone2-Ethyl-3-phenyl-7-azaindole94

Data sourced from research on the cyclization of 2-pyridylhydrazones of various ketones. researchgate.net

The Hemetsberger cyclization is a method for synthesizing indoles from 3-aryl-2-azidoacrylates. While it is a known named reaction in indole chemistry, a review of the scientific literature indicates that the Hemetsberger cyclization is not a commonly employed or well-documented strategy for the synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Cyclocondensation reactions represent a broad class of strategies for building the 7-azaindole ring. These methods typically involve the annulation of a pyrrole ring onto a pre-existing pyridine (B92270) core. researchgate.net

One of the earliest methods adapted for 7-azaindole synthesis is the Madelung synthesis . This reaction involves the intramolecular cyclization of an N-(2-picolyl)formamide or related amide under harsh basic conditions at high temperatures. researchgate.net While historically significant, the scope of the Madelung synthesis for producing substituted azaindoles is often limited by the severe reaction conditions required.

More contemporary cyclocondensation approaches offer milder conditions and greater versatility. For example, a domino reaction between 2-fluoro-3-methylpyridine (B30981) and various aldehydes can be used to construct the 7-azaindole framework. rsc.org The reaction is mediated by an alkali-amide base, such as potassium bis(trimethylsilyl)amide (KHMDS), which promotes a sequence of deprotonation, addition, cyclization, and elimination/oxidation to furnish the final 2-substituted 7-azaindole product. rsc.org

Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, provides highly efficient and modular routes for the construction of the 1H-pyrrolo[2,3-b]pyridine skeleton. These methods are distinct from the functionalization of a pre-formed ring and instead use palladium catalysis to orchestrate the key ring-forming bond connections.

A prominent strategy involves an initial Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate is then subjected to a base- or copper-mediated intramolecular cyclization to form the C2–N1 bond, yielding a 2-substituted 7-azaindole. organic-chemistry.orgrsc.org This two-step, one-pot sequence is highly effective for installing a wide variety of substituents at the C2-position.

Another powerful approach is the Buchwald modification of the Fischer indole synthesis , where the key pyridylhydrazone intermediate is generated in situ. This is achieved through a palladium-catalyzed cross-coupling reaction between an aryl bromide and a hydrazone, which can be adapted for the synthesis of azaindoles. wikipedia.org

Palladium-catalyzed cascade reactions have also been developed. For instance, the reaction of 2,3-dihalopyridines with imines in the presence of a palladium catalyst can trigger a cascade of C–C and C–N bond formations to regioselectively produce the 7-azaindole core. rsc.org Similarly, the palladium-catalyzed annulation of 2-amino-3-iodopyridine (B10696) with allyl acetate (B1210297) provides another route to the fused pyrrole ring. nih.gov

Table 2: Examples of Palladium-Catalyzed 7-Azaindole Ring Construction.
Reaction TypePyridine PrecursorCoupling PartnerKey Catalyst/ReagentProduct TypeRef.
Sonogashira/Cyclization2-Amino-3-iodopyridineTerminal AlkynePd(PPh3)4, CuI, KOtBu2-Substituted-7-azaindole organic-chemistry.org
Sonogashira/Acid Cyclization2-Amino-3-bromopyridineTerminal AlkynePd(PPh3)4, CuI, TFA/TFAA2,5-Disubstituted-7-azaindole rsc.org
Cascade Annulation2,3-DichloropyridineIminePd2(dba)3, Xantphos2,3-Disubstituted-7-azaindole rsc.org
Annulation2-Amino-3-iodopyridineAllyl AcetatePd(OAc)2, LiCl2-Methyl-7-azaindole nih.gov

Palladium-Mediated Cross-Coupling in Pyrrolo[2,3-b]pyridine Construction

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide. nih.govlibretexts.org For this compound, this reaction enables the formation of a new carbon-carbon bond at the C2 position. The general catalytic cycle involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The reaction's success and efficiency are heavily influenced by the choice of catalyst, ligands, base, and solvent system. nih.govnih.gov For instance, palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂, when paired with sterically bulky and electron-rich phosphine (B1218219) ligands such as SPhos and XPhos, have proven effective for the coupling of a variety of aryl and heteroaryl halides. nih.govnih.gov The use of potassium phosphate (B84403) (K₃PO₄) as a base in a dioxane/water solvent system at elevated temperatures is a common condition for these couplings. nih.gov These conditions have been shown to be effective for the coupling of various nitrogen-rich heterocycles, including azaindoles. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound
Boronic Acid Aryl or Heteroaryl Boronic Acid
Catalyst System Pd₂(dba)₃ with SPhos or XPhos ligand
Base K₃PO₄
Solvent Dioxane/Water
Temperature 60-100 °C
Yields Good to excellent nih.gov
Sonogashira Coupling

The Sonogashira coupling reaction is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is instrumental for introducing alkynyl moieties onto the 1H-pyrrolo[2,3-b]pyridine core at the C2 position. The reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org

The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halides are present in a molecule. libretexts.org While traditionally requiring a copper co-catalyst, copper-free Sonogashira coupling protocols have been developed. organic-chemistry.org The choice of palladium catalyst, ligands, and base significantly impacts the reaction's efficiency. For instance, N-heterocyclic carbene (NHC) palladium complexes have been utilized to catalyze the Sonogashira coupling of aryl bromides. libretexts.org

Table 2: General Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound
Alkyne Terminal Alkyne
Catalyst System Palladium(0) complex (e.g., Pd(PPh₃)₄)
Co-catalyst Copper(I) salt (e.g., CuI)
Base Amine (e.g., triethylamine, pyrrolidine) libretexts.orgwikipedia.org
Solvent THF, DMF
Temperature Room temperature to reflux libretexts.orgwikipedia.org

Precursor Design and Starting Material Development in Brominated Pyrrolo[2,3-b]pyridine Synthesis

The synthesis of this compound and its derivatives relies on the availability of suitable precursors and starting materials. The core structure, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a common starting point. rsc.orgbldpharm.com

Several synthetic routes to the 1H-pyrrolo[2,3-b]pyridine skeleton have been investigated, including modifications of the Madelung and Fischer indole syntheses. rsc.orgresearchgate.net The Fischer indole synthesis, for example, can be used to prepare 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines by the cyclization of 2-pyridylhydrazones in polyphosphoric acid. researchgate.net

The direct bromination of 1H-pyrrolo[2,3-b]pyridine is a key step in producing brominated derivatives. Electrophilic bromination of 7-azaindole predominantly occurs at the 3-position. rsc.org To achieve bromination at the 2-position, specific reaction conditions or protecting group strategies may be necessary. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent such as chloroform. google.com

The development of various substituted pyrrolo[2,3-b]pyridine derivatives often starts from precursors that already contain some of the desired functionalities. juniperpublishers.comnih.govrsc.orgnih.gov For instance, the synthesis of certain pyrrolo[2,3-b]pyridine scaffolds begins with the preparation of a substituted pyrrole ring, which is then fused to a pyridine ring. juniperpublishers.com

Optimization of Reaction Conditions for Regioselectivity and Enhanced Yield

Achieving high regioselectivity and yield is a critical aspect of synthesizing specifically substituted pyrrolo[2,3-b]pyridines. This requires careful optimization of various reaction parameters.

Catalytic Systems and Ligand Effects

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, the choice of the catalytic system is paramount. The ligand bound to the palladium center plays a crucial role in the catalyst's activity and stability. nih.govresearchgate.net

The effect of different ligands and palladium sources on the yield of Suzuki-Miyaura coupling has been systematically studied. For example, in the coupling of 3-chloroindazole, a related nitrogen-containing heterocycle, SPhos and XPhos ligands in combination with Pd₂(dba)₃ or specialized precatalysts provided the highest yields. nih.gov

Influence of Solvent Systems and Reaction Temperature

The solvent system and reaction temperature are critical parameters that can significantly influence the regioselectivity and yield of a reaction. nih.govresearchgate.net In the synthesis of brominated pyrrolo[2,3-b]pyridines, the choice of solvent can affect the solubility of reagents and the stability of intermediates.

For Suzuki-Miyaura couplings, a mixture of an organic solvent like dioxane and water is often used. nih.gov This biphasic system helps to dissolve both the organic halide and the inorganic base and boronic acid. The reaction temperature is also a key variable; for example, increasing the temperature from 60 °C to 100 °C was found to improve the yield in some Suzuki-Miyaura couplings of nitrogen-rich heterocycles. nih.gov

In bromination reactions, the solvent can influence the regioselectivity. For instance, the solvent-mediated regioselective iodination of a related pyrrolo[1,2-a]quinoxaline (B1220188) system showed that different solvents could direct the halogenation to different positions. nih.gov While a direct analogy cannot be drawn without specific studies on this compound, it highlights the potential importance of the solvent in directing the outcome of halogenation reactions.

Stoichiometric Control and Reagent Selection for Selective Bromination

The selective introduction of a bromine atom at a specific position on the 1H-pyrrolo[2,3-b]pyridine ring requires careful control over stoichiometry and the choice of brominating agent. nih.gov As mentioned, direct electrophilic bromination of 7-azaindole typically occurs at the C3 position. rsc.org

To achieve bromination at the C2 position, a multi-step synthesis or the use of protecting groups might be necessary. Alternatively, the regioselectivity can sometimes be controlled by the choice of the brominating agent and reaction conditions. For example, in the bromination of pyrrolo[1,2-a]quinoxalines, using a specific amount of tetrabutylammonium (B224687) tribromide (TBATB) allowed for selective mono- or di-bromination. nih.gov This suggests that controlling the stoichiometry of the brominating agent is crucial for achieving the desired level of bromination.

The selection of the brominating reagent is also critical. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). google.com The reactivity and selectivity of these reagents can be modulated by the reaction conditions, such as the solvent and temperature.

Synthetic Challenges and Characterization of Undesired Byproducts

The inherent reactivity of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) ring system presents significant hurdles in its selective functionalization. The pyrrole moiety, being electron-rich, is highly susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This electronic dichotomy dictates the regiochemical outcome of reactions and can lead to the formation of complex product mixtures if not properly managed.

Regioselectivity Issues and Isomer Formation

A primary challenge in the synthesis of this compound is controlling the regioselectivity of the bromination reaction. Electrophilic substitution on the unsubstituted 1H-pyrrolo[2,3-b]pyridine ring predominantly occurs at the C3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site. rsc.orgnih.gov This preference is a direct consequence of the electronic nature of the bicyclic system, where the pyrrole nitrogen's lone pair contributes to the aromaticity and increases the electron density at C3.

Direct bromination of 1H-pyrrolo[2,3-b]pyridine with various brominating agents typically yields the 3-bromo isomer as the major product. This high regioselectivity for the C3 position makes the direct synthesis of the 2-bromo isomer a non-trivial task. The formation of the desired 2-bromo isomer often requires indirect methods, such as a lithiation-bromination sequence on a protected 7-azaindole derivative. However, even with these strategies, the potential for isomer formation exists and careful optimization of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of the 3-bromo and other isomeric byproducts.

The table below summarizes the typical regioselectivity observed in the electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine.

PositionReactivity towards Electrophilic BrominationTypical Product
C2LowerMinor Isomer
C3HighestMajor Isomer (3-bromo-1H-pyrrolo[2,3-b]pyridine)
C4LowNot typically observed
C5LowNot typically observed
C6LowNot typically observed

This table is based on established principles of electrophilic substitution on the 7-azaindole ring system.

Functional Group Compatibility and Protection/Deprotection Strategies

The synthesis of this compound and its subsequent elaboration into more complex molecules often involve intermediates with various functional groups. The compatibility of these functional groups with the reaction conditions required for bromination and other transformations is a significant consideration. The pyrrole NH proton is acidic and can interfere with many reactions, necessitating its protection.

Commonly used protecting groups for the pyrrole nitrogen in 7-azaindole synthesis include the trimethylsilylethoxymethyl (SEM) group, triisopropylsilyl (TIPS), and arylsulfonyl groups like benzenesulfonyl. nih.gov The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

However, the deprotection step itself can be a source of synthetic challenges. For instance, the removal of the SEM group, which is typically achieved under acidic conditions or with fluoride (B91410) reagents, can be problematic. nih.govnih.gov In some cases, the formaldehyde (B43269) released during the deprotection of a SEM-protected 7-azaindole can lead to the formation of undesired byproducts through electrophilic aromatic substitution on the electron-rich pyrrole ring. nih.govnih.gov This can result in the formation of complex mixtures and low yields of the desired deprotected product. For example, the deprotection of a SEM-protected 2-aryl-4-amino-7-azaindole derivative was found to be challenging, leading to the formation of a tricyclic eight-membered ring byproduct. nih.govnih.gov

The following table outlines some common protecting groups for the 7-azaindole nitrogen and their typical deprotection conditions.

Protecting GroupAbbreviationDeprotection ConditionsPotential Challenges
TrimethylsilylethoxymethylSEMTetrabutylammonium fluoride (TBAF), Trifluoroacetic acid (TFA), Boron trifluoride etherate (BF₃·OEt₂)Formation of byproducts from released formaldehyde. nih.govnih.gov
TriisopropylsilylTIPSTetrabutylammonium fluoride (TBAF)Potential for cleavage of other silyl (B83357) ethers if present.
BenzenesulfonylBsBasic hydrolysis (e.g., NaOH, KOH)Harsh conditions may not be compatible with other functional groups.

Characterization of Complex Reaction Byproducts

The formation of undesired isomers and byproducts during the synthesis of this compound necessitates robust analytical methods for their identification and characterization. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS), is essential for elucidating the structures of these complex molecules. rsc.org

For instance, in cases of poor regioselectivity, the resulting mixture of 2-bromo and 3-bromo isomers would require careful analysis of their NMR spectra to distinguish between them. The coupling patterns and chemical shifts of the aromatic protons on the pyrrole and pyridine rings would be distinct for each isomer.

Furthermore, the characterization of unexpected byproducts, such as the tricyclic eight-membered ring formed during SEM deprotection, relies heavily on detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and establish the connectivity of the atoms. nih.govnih.gov In one documented case, the formation of a dimeric byproduct was also observed during attempts to optimize a reaction, highlighting the complexity of the reaction pathways. nih.gov The identification of such byproducts is crucial for understanding the reaction mechanism and for optimizing the reaction conditions to minimize their formation.

Chemical Transformations and Reactivity Studies of 2 Bromo 1h Pyrrolo 2,3 B Pyridine

The heterocyclic compound 2-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 2-bromo-7-azaindole, is a versatile building block in organic synthesis. Its unique structure, featuring a fused pyrrole (B145914) and pyridine (B92270) ring system, allows for a variety of chemical transformations. This article delves into its reactivity, focusing on electrophilic aromatic substitution, nucleophilic displacement, and cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2-bromo-1H-pyrrolo[2,3-b]pyridine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the positions of each hydrogen and carbon atom within the molecule can be definitively assigned.

Detailed ¹H NMR data for a related compound, 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, reveals characteristic signals corresponding to the protons on both the pyrrolo[2,3-b]pyridine and pyridine (B92270) rings. nih.gov For instance, a broad singlet observed at high chemical shift (around 10.90 ppm) is indicative of the N-H proton of the pyrrole (B145914) ring. nih.gov Aromatic protons exhibit distinct splitting patterns and chemical shifts based on their electronic environment and coupling with neighboring protons. nih.gov

While specific ¹H NMR data for this compound is not detailed in the provided results, typical spectra for similar 7-azaindole (B17877) derivatives show characteristic proton signals in the aromatic region. For example, in 4-bromo-7-azaindole, distinct signals for the protons on the pyrrole and pyridine rings are observed. chemicalbook.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental formula of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which for this compound is expected to be approximately 197.03 g/mol . nih.gov The presence of a bromine atom is distinctly characterized by an isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity (M+ and M+2) are observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

High-resolution mass spectrometry (HRMS) can further provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum offer additional structural information. The loss of the bromine atom (a fragment of mass 79 or 81) is a common fragmentation pathway for bromo-substituted compounds. raco.cat

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of a related compound, 1H-pyrrolo[2,3-b]pyridine, shows characteristic absorption bands. nist.gov For this compound, specific vibrational modes associated with the pyrrole and pyridine rings, as well as the C-Br bond, would be expected.

Key expected absorptions include the N-H stretching vibration of the pyrrole ring, typically appearing in the region of 3200-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration usually appears in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in this compound. This analytical technique is crucial for verifying the empirical and molecular formula of the synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₇H₅BrN₂.

For a related compound, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine (C₁₂H₉N₃), the calculated elemental analysis was C, 73.83%; H, 4.65%; N, 21.52%, which showed good agreement with the found values of C, 73.26%; H, 4.48%; N, 21.58%. nih.gov Similarly, for 5-bromo-1H-pyrrolo[2,3-b]pyridine, the calculated percentages were C 42.67%, H 2.56%, N 14.22%, and the found values were C 42.58%, H 2.62%, N 14.09%. researchgate.net These examples highlight the utility of elemental analysis in confirming the purity and composition of the target molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For crystalline samples of this compound, this technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound is not available in the provided search results, the structures of related compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine have been determined. researchgate.netiucr.org In the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine, the fused pyridine and pyrrole rings form an essentially planar azaindole skeleton. iucr.org The molecules are linked into inversion dimers through N—H⋯N hydrogen bonds. iucr.org Such detailed structural information is invaluable for understanding the solid-state packing and intermolecular forces that govern the physical properties of the compound.

Applications in Medicinal Chemistry and Biological Research

Utility as a Molecular Scaffold in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), core is recognized as a "privileged scaffold" in medicinal chemistry. jst.go.jppharmablock.com This is due to its ability to mimic the purine (B94841) structure of adenosine (B11128) triphosphate (ATP), a key molecule in cellular energy transfer and signaling pathways. pharmablock.com The nitrogen atom in the pyridine (B92270) ring and the pyrrole (B145914) NH group can act as hydrogen bond acceptors and donors, respectively, allowing molecules containing this scaffold to bind effectively to the hinge region of various kinases. jst.go.jp The bromine atom at the 2-position of 2-bromo-1H-pyrrolo[2,3-b]pyridine provides a reactive handle for medicinal chemists to introduce a wide variety of substituents, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. jst.go.jpchemicalbook.com

The versatility of the 7-azaindole scaffold has led to its incorporation into numerous kinase inhibitors targeting a broad spectrum of the human kinome. jst.go.jp Its structural and electronic properties can be modulated by the position of the nitrogen atom within the six-membered ring and the nature of the substituents, influencing the compound's metabolic stability and other key drug-like characteristics. nih.gov This adaptability has made this compound and its derivatives a valuable starting point for the discovery of new drugs for a range of diseases, including cancer and inflammatory conditions. chemicalbook.comnih.govnih.gov

Inhibitory Activity against Specific Protein Kinases

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors for a multitude of protein kinases. The strategic placement of substituents on this core structure allows for the creation of compounds with high affinity and selectivity for their intended targets.

SGK-1 Kinase Inhibition

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a protein kinase that plays a role in various cellular processes, including ion channel regulation, cell proliferation, and apoptosis. nih.govmdpi.com Overexpression of SGK1 has been linked to several diseases. mdpi.com Research has shown that inhibitors incorporating the 1H-pyrrolo[2,3-b]pyridine scaffold can effectively target SGK1. For instance, the compound GSK650394, which features a pyrrolo[2,3-b]pyridine core, has been used to study the role of SGK1 in cellular processes. nih.gov Inhibition of SGK1 by such compounds can lead to the intracellular accumulation of certain proteins, highlighting the potential of this scaffold in developing therapies for SGK1-mediated disorders. nih.gov

DYRK1A Kinase Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is involved in neuronal development and proliferation, and its overexpression is associated with neurological abnormalities. nih.gov The pyrido[2,3-d]pyrimidine (B1209978) scaffold, a close structural relative of 1H-pyrrolo[2,3-b]pyridine, has been investigated for its potential to inhibit DYRK1A. nih.gov Molecular modeling studies have provided insights into the binding mechanisms of these inhibitors, revealing that van der Waals interactions and hydrogen bonding with key residues like Lys188 are crucial for their inhibitory activity. nih.gov This understanding can guide the design of more potent and selective DYRK1A inhibitors based on the pyrrolopyridine framework.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell growth, differentiation, and migration. nih.govnih.gov Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov Several studies have reported the development of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govnih.govrsc.org By optimizing the substituents on the pyrrolopyridine core, researchers have identified compounds with significant inhibitory activity against multiple FGFR isoforms. nih.gov For example, compound 4h from one study demonstrated pan-FGFR inhibitory activity with IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3. nih.gov

CompoundTargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. nih.gov

Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Inhibition

Colony Stimulating Factor 1 Receptor (CSF1R) is a key regulator of macrophage differentiation and survival and has emerged as a target for cancer immunotherapy. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, closely related to 1H-pyrrolo[2,3-b]pyridine, has been utilized to develop potent and selective CSF1R inhibitors. nih.govacs.orgnih.gov Researchers have successfully designed compounds that exhibit high inhibitory potency against CSF1R while maintaining selectivity over other related kinases. nih.gov One such inhibitor, 18h , displayed an IC50 value of 5.14 nM against CSF1R and demonstrated the ability to modulate macrophage polarization and suppress tumor growth in preclinical models. nih.gov

Monopolar Spindle 1 (MPS1) Kinase Inhibition

Monopolar Spindle 1 (MPS1) kinase is a crucial component of the spindle assembly checkpoint, a key process in cell division. nih.gov Overexpression of MPS1 is observed in many human cancers, making it a significant oncology target. nih.gov The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 1H-pyrrolo[2,3-b]pyridine, has been the basis for the discovery of potent and selective MPS1 inhibitors. nih.gov Structure-based design has led to the development of compounds like CCT251455 , which effectively inhibits MPS1 by stabilizing an inactive conformation of the kinase. nih.gov This research highlights the potential of pyrrolopyridine-based compounds in targeting the machinery of cell division for cancer therapy.

TRAF2- and NCK-Interacting Kinase (TNIK) Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK). researchgate.net TNIK is recognized as a promising therapeutic target, particularly for colorectal cancer, due to its crucial role in activating the Wnt/β-catenin signaling pathway. researchgate.netnih.gov Inhibiting TNIK is anticipated to disrupt the aberrant Wnt signaling that drives the growth of colorectal cancers, many of which have mutations in this pathway. nih.gov

Research has led to the design and synthesis of several series of 1H-pyrrolo[2,3-b]pyridine compounds, some of which exhibit remarkable potency with IC50 values below 1 nM. researchgate.net A quantitative structure-activity relationship study of thirty-one such derivatives identified compounds with pIC50 values ranging from 7.37 to 9.92, highlighting their potential as TNIK inhibitors for colorectal cancer cells. researchgate.net These findings establish the 1H-pyrrolo[2,3-b]pyridine structure as an attractive starting point for developing potent and selective small-molecule inhibitors of TNIK. rsc.org

Phosphodiesterase 4B (PDE4B) Inhibition and Selectivity

Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been developed as selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes. nih.gov PDE4B is the main phosphodiesterase subtype in inflammatory cells like monocytes and neutrophils, making it a key target for anti-inflammatory drugs. guidetopharmacology.org

A study focused on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides led to the identification of compound 11h, a potent inhibitor that shows a preference for PDE4B. nih.gov This compound was found to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages stimulated with pro-inflammatory agents. nih.gov Due to its selectivity and activity, compound 11h is considered an excellent lead for further optimization, particularly for potential applications in central nervous system (CNS) diseases. nih.gov

Antiproliferative and Anticancer Activities

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of various anticancer agents. Its structural versatility allows for the creation of inhibitors targeting a range of kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFR), Fms-like tyrosine kinase 3 (FLT3), and Ataxia-Telangiectasia Mutated (ATM) kinase. rsc.orgnih.govnih.gov

Inhibition of Cancer Cell Line Proliferation

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant antiproliferative effects across various cancer cell lines.

For instance, compound 16h, a 3-substituted derivative, showed excellent anti-proliferative activity against A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.109 µM to 0.245 µM. nih.gov Another derivative, compound 4h, developed as an FGFR inhibitor, effectively inhibited the proliferation of 4T1 breast cancer cells. rsc.orgnih.gov In the context of hematological malignancies, compound CM5 potently inhibited FLT3-dependent human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11. nih.gov

Table 1: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Target(s) Cancer Cell Line Cell Type IC50 Value
16h MELK (implicated off-target mechanism) A549 Human Lung Carcinoma 0.109 - 0.245 µM
MDA-MB-231 Human Breast Adenocarcinoma 0.109 - 0.245 µM
MCF-7 Human Breast Adenocarcinoma 0.109 - 0.245 µM
4h FGFR1, FGFR2, FGFR3 4T1 Murine Breast Cancer Not specified
CM5 FLT3, FLT3-ITD MOLM-13 Human Acute Myeloid Leukemia 0.75 µM

Induction of Apoptosis in Cancer Cells

Beyond halting proliferation, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. Research has shown that compound 16h promotes apoptosis in A549 lung cancer cells in a dose-dependent fashion. nih.gov Similarly, compound 4h was found to induce apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov The ability to induce apoptosis is a critical attribute for an effective anticancer agent.

Inhibition of Tumor Cell Migration and Invasion

Metastasis, the spread of cancer cells to distant organs, is a primary cause of cancer-related mortality and involves cell migration and invasion. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promise in inhibiting these critical processes. Compound 16h was reported to potently suppress the migration of A549 lung cancer cells. nih.gov Furthermore, compound 4h significantly inhibited both the migration and invasion of 4T1 breast cancer cells, suggesting its potential to interfere with the metastatic cascade. rsc.orgnih.gov

Modulation of Key Cellular Processes

The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine derivatives stem from their ability to modulate crucial cellular processes by targeting key regulatory proteins.

Signal Transduction: By inhibiting kinases like TNIK and FGFR, these compounds interfere with major signaling pathways essential for cancer cell growth and survival, such as the Wnt/β-catenin and RAS-MEK-ERK pathways. researchgate.netnih.gov

Cell Cycle Control: Certain derivatives can arrest the cell cycle, preventing cancer cells from dividing. Compound 16h, for example, effectively arrests A549 cells in the G0/G1 phase of the cell cycle. nih.gov

DNA Damage Response: The development of derivatives as inhibitors of ATM kinase highlights their role in modulating the DNA damage response, which can be exploited to sensitize cancer cells to other therapies. nih.govresearchgate.net

Inflammation: Through the inhibition of PDE4B, these compounds can modulate inflammatory responses by reducing the production of cytokines like TNF-α. nih.gov

Neuroprotective Potential and NADPH Oxidase 2 (NOX2) Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as significant candidates for neuroprotective agents, primarily through their ability to inhibit NADPH Oxidase 2 (NOX2). The NOX family of enzymes, particularly NOX2, are implicated in the pathology of numerous diseases, including neurodegenerative conditions, due to their role in producing reactive oxygen species (ROS). Overproduction of ROS can lead to oxidative stress and subsequent cellular damage.

Research has focused on developing selective inhibitors of NOX2 to mitigate these effects. One of the most promising classes of NOX2 inhibitors is based on the 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure. Compounds such as GSK2795039 and its optimized analog, NCATS-SM7270, have demonstrated the ability to prevent oxidative stress and toxicity induced by amyloid-beta in microglial cells. mdpi.com This protective effect underscores the potential of these compounds as neuroprotective agents. mdpi.com Studies have shown that these inhibitors can prevent microglial activation and reduce associated neuroinflammation, suggesting that NOX2 is a viable target for the treatment and prevention of pathologies like Alzheimer's disease.

The development of brain-permeable NOX2 inhibitors is a key objective. researchgate.net For instance, the novel inhibitor TG15-132 has been identified to prevent PMA-stimulated oxygen consumption and the formation of superoxide (B77818) radical anions and hydrogen peroxide in cellular assays. researchgate.net Chronic dosing in animal models showed no toxic effects on vital organs, further supporting the potential of such compounds in therapeutic applications for neurodegenerative diseases. researchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is crucial for their development as drugs. Research has delved into their interactions with target proteins and their impact on cellular signaling pathways.

Molecular modeling and X-ray co-crystal structures have provided detailed insights into the binding of 1H-pyrrolo[2,3-b]pyridine derivatives to their targets. For NOX2 inhibitors, molecular modeling has validated that they bind at the same site as the enzyme's natural substrate, NADPH. nih.gov One derivative, IMBIOC-1, was found to form a greater number of intermolecular interactions with the NOX2 active site compared to other similar compounds. nih.gov

Beyond NOX2, this scaffold has been utilized to target other proteins. For example, in the context of cancer, a series of 1H-pyrrolo[2,3-b]pyridine compounds were investigated as inhibitors of Traf2 and Nck-interacting kinase (TNIK). researchgate.net Molecular docking studies were employed to elucidate the binding mechanisms, and an X-ray co-crystal structure of a lead compound, NCB-0846, revealed that it binds to TNIK in an inactive conformation, which is essential for its inhibitory activity. researchgate.net

The therapeutic effects of 1H-pyrrolo[2,3-b]pyridine derivatives are often a result of their ability to disrupt specific cellular signaling pathways that are dysregulated in disease.

FGFR Signaling: In oncology, abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver of tumor growth. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org One such compound, designated 4h, was shown to inhibit the proliferation and induce apoptosis of breast cancer cells. nih.govrsc.org It also significantly inhibited the migration and invasion of these cancer cells, demonstrating its potent disruption of the FGFR pathway. nih.govrsc.org

ATM Pathway: The Ataxia-Telangiectasia Mutated (ATM) kinase plays a critical role in maintaining genomic stability and is a promising antitumor target. Researchers have rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors. nih.gov A lead candidate, compound 25a, demonstrated synergistic antitumor efficacy when combined with the chemotherapy agent irinotecan, an effect that was mechanistically linked to the inhibition of the ATM pathway. nih.gov

Wnt Signaling: The Wnt signaling pathway is crucial for both embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of colorectal cancer. The TNIK inhibitor NCB-0846, based on the 1H-pyrrolo[2,3-b]pyridine scaffold, has been shown to suppress Wnt-driven intestinal tumorigenesis. researchgate.net Further studies revealed that TNIK is an essential activator of the Wnt transcriptional program, and its inhibition by these compounds effectively abrogates TCF-LEF transcription. researchgate.net

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

The process of refining a promising initial compound (a "hit") into an optimized "lead" compound is a cornerstone of drug discovery. This involves systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) analysis is fundamental to this process, providing insights into how specific structural features of a molecule influence its biological activity. For the 1H-pyrrolo[2,3-b]pyridine scaffold, extensive SAR studies have been conducted. For example, in the development of NOX2 inhibitors, GSK2795039 was identified as a potent inhibitor but had limitations such as a short half-life. nih.gov This prompted lead optimization efforts, leading to the synthesis of related analogs with improved NOX2 inhibitory activity, isoform specificity, and pharmacokinetic properties. nih.gov This work resulted in the development of NCATS-SM7270, a more specific and improved inhibitor. nih.gov

Similarly, in the pursuit of ATM inhibitors, systematic structural optimization of a series of 1H-pyrrolo[2,3-b]pyridine derivatives led to the identification of compound 25a, which exhibited excellent kinase selectivity and favorable drug-like properties, including high oral bioavailability in mice. nih.gov These examples highlight the iterative nature of drug design, where SAR and lead optimization are used to refine compounds for greater therapeutic potential.

Compound Series/DerivativeTargetKey Optimization Outcome
GSK2795039 Analogs NOX2Improved specificity and pharmacokinetic properties (e.g., NCATS-SM7270) nih.gov
1H-pyrrolo[2,3-b]pyridine Derivatives ATMEnhanced kinase selectivity and oral bioavailability (e.g., compound 25a) nih.gov
1H-pyrrolo[2,3-b]pyridine Derivatives FGFRPotent inhibition of FGFR1, 2, and 3 with low molecular weight for further optimization (e.g., compound 4h) nih.govrsc.org

Interaction with Biomolecules (e.g., Calf Thymus DNA Intercalation)

Beyond targeting specific enzymes, some derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to interact directly with other crucial biomolecules, such as DNA. A study investigating a series of novel pyrrolo[2,3-b]pyridine analogues for their antiproliferative activity found that several compounds exhibited potent growth inhibition against various human cancer cell lines. nih.gov

Further investigation into the mechanism of action revealed that one of the active compounds could efficiently intercalate into calf thymus DNA. nih.gov This intercalation forms a compound-DNA complex, which is believed to block DNA replication and thus contribute to the compound's antiproliferative effects. nih.gov This mode of action, where a small molecule inserts itself between the base pairs of DNA, represents a distinct and important mechanism for cancer chemotherapy. Molecular docking simulations have further supported these molecular interactions. nih.gov

Applications in Materials Science and Other Advanced Fields

Development of Organic Semiconductors

The 7-azaindole (B17877) core, of which 2-bromo-1H-pyrrolo[2,3-b]pyridine is a derivative, is a valuable component in the creation of organic semiconductors. The process often involves metal-catalyzed cross-coupling reactions to functionalize the 7-azaindole template. rsc.org The bromine atom on the this compound serves as a key handle for these transformations, allowing for the introduction of various organic moieties to tailor the electronic properties of the resulting materials.

Derivatives of phenyl-substituted pyrrolo[3,2-b]pyrroles have shown promise as organic opto-electric compounds due to their tunable nature through synthetic design. kennesaw.edu The synthesis of these materials can be more favorable than more complex methods traditionally used for optically active organic molecules. kennesaw.edu The functionalization of the 7-azaindole scaffold is a key area of research for creating materials with enhanced electronic properties suitable for semiconductor applications. chemimpex.com

Integration into Optoelectronic Devices

The unique photophysical properties of 7-azaindole derivatives make them attractive for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Nitrogen heterocycles, including 7-azaindole, are extensively used as ligands in the development of new luminescent materials. researchgate.net Derivatives of 7-azaindole have been investigated as blue emitters in OLEDs. researchgate.net

The carbazole (B46965) unit, which shares structural similarities with the 7-azaindole core, is a well-regarded building block for optoelectronic materials due to its excellent hole-transporting capabilities, ability to form amorphous films, high triplet energy, and good thermal stability. nih.gov These properties are also sought after in materials derived from this compound for their potential integration into efficient and stable optoelectronic devices. Research has shown that OLEDs fabricated with carbazole derivatives can achieve high external quantum efficiencies and luminance. nih.gov

Fabrication of Advanced Materials with Tunable Electronic and Optical Properties

The ability to modify the structure of this compound through various chemical reactions allows for the fabrication of advanced materials with precisely controlled electronic and optical properties. The functionalization of the 7-azaindole core is a key strategy for tuning these characteristics. rsc.org The electronic and optical properties of conjugated organic materials can be fine-tuned at the molecular level through synthetic modifications. nih.gov

The introduction of different substituents onto the pyrrolo[2,3-b]pyridine skeleton can significantly alter the material's absorption and emission spectra. For example, substituting thiophene (B33073) with furan (B31954) in conjugated materials has been shown to cause a blue-shift in absorbance. nih.gov Furthermore, the photophysical properties of pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione (iDPP) derivatives, which are structurally related to the core of this compound, are influenced by the length of attached oligothiophene units. nih.gov This tunability is crucial for designing materials for specific applications, such as sensors and electrochromic cells. nih.gov

Application as Probes in Biological Imaging

The fluorescent properties of 7-azaindole and its derivatives have led to their exploration as probes in biological imaging. mdpi.com The 7-azaindole chromophore is particularly useful because its absorption and emission spectra are red-shifted compared to tryptophan, a naturally occurring fluorescent amino acid, and its fluorescence is sensitive to the surrounding environment. acs.org

When incorporated into DNA oligonucleotides, the fluorescence of 7-azaindole is significantly quenched, but this quenching is reversed upon the melting of duplex DNA, making it a useful probe for studying nucleic acid structure and dynamics. nih.govnih.gov The fluorescence quantum yield of 7-azaindole can be dramatically increased by modifications such as glycosylation at the N-1 position. nih.govnih.gov This sensitivity to the local environment and the ability to be synthetically modified make 7-azaindole derivatives derived from this compound promising candidates for the development of advanced biological probes.

Exploration in Coordination Chemistry

The nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system make it an excellent ligand for coordinating with metal ions. The coordination chemistry of 7-azaindole-based ligands is an active area of research. soton.ac.uk Homoleptic complexes of the 7-azaindole anion have been synthesized with various transition metals, including manganese, iron, and cobalt. acs.orgnih.govnih.gov

In these complexes, the 7-azaindolide ligand typically coordinates to the metal ion through the pyrrolic N1 nitrogen atom. acs.orgnih.govnih.gov The resulting complexes can exhibit interesting geometries, such as tetrahedral structures. nih.govnih.gov The ability of this compound to be functionalized allows for the synthesis of a wide variety of ligands with tailored coordination properties, opening up possibilities for creating novel metal-organic frameworks and catalysts.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the 1H-pyrrolo[2,3-b]pyridine scaffold, DFT calculations are instrumental in predicting its geometry, electronic properties, and reactivity.

Detailed theoretical studies on substituted 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, provide a wealth of information. For instance, DFT calculations have been used to determine the optimized molecular structure and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy gap between the HOMO and LUMO is a critical parameter, as a large gap implies high kinetic stability and low chemical reactivity. rsc.org

In a study on 4-chloro-1H-pyrrolo[2,3-b]pyridine, a close analog of the bromo derivative, DFT calculations at the BLYP level revealed a large HOMO-LUMO energy gap of 3.59 eV, indicating high kinetic stability. rsc.org Other DFT studies on different derivatives of the 1H-pyrrolo[2,3-b]pyridine core have reported similar findings, with calculated energy gaps providing insight into the molecule's electronic behavior. jetir.org For example, a pyrrolopyridine-based triazole derivative was found to have a HOMO-LUMO gap of 4.0313 eV, calculated at the B3LYP/6-311G(d,p) level. jetir.org

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from DFT calculations. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. This allows for the prediction of reactive sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions, including hydrogen bonding. tandfonline.comjetir.org For the parent 7-azaindole (B17877) scaffold, DFT has also been used to calculate electron spectra and predict vertical ionization energies, which compare favorably with experimental data. mdpi.com The introduction of a bromine atom at the C2 position is expected to influence these electronic properties through its electron-withdrawing inductive effect and its participation in halogen bonding.

Table 1: Calculated HOMO-LUMO Energy Gaps for 1H-pyrrolo[2,3-b]pyridine Derivatives from DFT Studies
CompoundDFT Method/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
4-chloro-1H-pyrrolo[2,3-b]pyridineBLYPNot SpecifiedNot Specified3.59 rsc.org
(E)-N-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylene]-1H-1,2,4-triazol-3-amineB3LYP/6-311G(d,p)-6.0028-1.97154.0313 jetir.org
(7-azaindolyl) oligothiophenesB3LYP/6-31G(d)-5.22-2.023.20

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques in drug discovery for predicting how a ligand, such as a 2-bromo-1H-pyrrolo[2,3-b]pyridine derivative, binds to a protein target. Docking predicts the preferred orientation of a ligand within a protein's active site, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in many kinase inhibitors. Molecular modeling studies have shown how these compounds interact with the enzyme's active site. For instance, docking studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as Phosphodiesterase 4B (PDE4B) inhibitors have been performed to understand their binding mode.

In a study targeting the c-Met kinase, docking and MD simulations of a promising 1H-pyrrolo[2,3-b]pyridine derivative were conducted. nih.gov The simulations revealed that the compound formed stable hydrogen bonds with key amino acid residues Lys1110 and Met1160 within the c-Met active site. nih.gov Similarly, in the design of inhibitors for Janus Kinase 3 (JAK3), docking calculations were used to confirm the substituent effects on the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. In another example, derivatives of 1H-pyrrolo[2,3-b]pyridine were designed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, with their binding mode rationalized through docking simulations. These simulations indicated that the 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binder, a common motif in kinase inhibitors.

Table 2: Examples of Ligand-Protein Interactions for the 1H-pyrrolo[2,3-b]pyridine Scaffold from Docking and MD Simulations
Protein TargetKey Interacting ResiduesType of InteractionReference
c-Met KinaseLys1110, Met1160Hydrogen Bonds nih.gov
PDE4BNot SpecifiedBinding Mode Analysis
JAK3Not SpecifiedBinding Confirmation scilit.com
FGFRNot SpecifiedHinge Binding taylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can predict the activity of new, unsynthesized compounds, thus streamlining the drug discovery process.

Several QSAR studies have been successfully conducted on derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. These studies aim to understand which structural features are crucial for a specific biological activity. For example, a QSAR study was performed on a series of 1H-pyrrolo[2,3-b]pyridine derivatives to predict their cytotoxic activity against c-Met kinase. nih.gov This study resulted in a statistically significant model with high predictive power (R² = 0.90, R²pred = 0.91), using molecular fingerprints as descriptors. The model highlighted that a specific fragment (1-chloro-2-methylbenzene) was highly effective for biological activity. nih.gov

In another study, three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were applied to 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2- and NCK-interacting kinase (TNIK). researchgate.net The resulting CoMFA and CoMSIA models showed strong reliability and predictability (CoMFA: Q² = 0.65, R² = 0.86; CoMSIA: Q² = 0.74, R² = 0.96), providing contour maps that visualize the regions where steric, electrostatic, and other fields enhance or diminish activity. researchgate.net Similar 3D-QSAR studies on 7-azaindole derivatives have been used to design inhibitors for targets like TrkA and PI3K/mTOR. oncotarget.comproquest.com Additionally, 2D QSAR studies have been reported for 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK3 inhibitors.

Table 3: QSAR Models Developed for 1H-pyrrolo[2,3-b]pyridine Derivatives
Target/ActivityQSAR MethodKey Statistical ParametersReference
c-Met (cytotoxic activity)2D-QSAR (Molecular Fingerprints)R² = 0.90, R²pred = 0.91 nih.gov
TNIK inhibitors3D-QSAR (CoMFA)Q² = 0.65, R² = 0.86, r²test = 0.97 researchgate.net
TNIK inhibitors3D-QSAR (CoMSIA)Q² = 0.74, R² = 0.96, r²test = 0.95 researchgate.net
TrkA inhibitors3D-QSAR (CoMFA & CoMSIA)R² = 0.98 (for both models) oncotarget.com
JAK3 inhibitors2D-QSARNot Specified

Future Research Directions and Perspectives for 2 Bromo 1h Pyrrolo 2,3 B Pyridine

The scaffold of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), is a significant heterocyclic system in medicinal chemistry. The brominated derivative, 2-bromo-1H-pyrrolo[2,3-b]pyridine, serves as a crucial intermediate for the synthesis of a wide array of biologically active molecules. Future research is poised to build upon the existing knowledge base, aiming to unlock the full therapeutic potential of this compound and its derivatives through innovative and refined strategies.

Q & A

Q. What are the key synthetic routes for preparing 2-bromo-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via Fischer cyclization using polyphosphoric acid to construct the 5-bromo-7-azaindole scaffold from accessible precursors . Alkylation at the N1 position (e.g., using benzyl bromide or methyl iodide) is achieved under basic conditions (KOH, Bu₄N⁺HSO₄⁻), yielding derivatives like 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine with 75% efficiency . Regioselective bromination is critical; for example, halogenation of 7-azaindole N-oxide followed by palladium-catalyzed cyanation ensures precise functionalization .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography confirms the monoclinic crystal system (space group P2₁/c) with lattice parameters a = 8.9082 Å, b = 13.3632 Å, and c = 5.8330 Å. Hydrogen bonding (N–H···N) and C–H···C interactions stabilize the zigzag chain structure . Complementary characterization via ¹H/¹³C NMR and HPLC (>97% purity) ensures chemical identity and purity .

Advanced Research Questions

Q. How can this compound derivatives be optimized as kinase inhibitors (e.g., FGFR, BTK)?

  • Methodological Answer : Structure-based design leverages the pyrrolo[2,3-b]pyridine core as a hinge-binding motif. Introducing hydrogen bond acceptors at the 5-position (e.g., trifluoromethyl groups) enhances interactions with residues like G485 in FGFR1. Substitutions at the 3-position (e.g., ethynyl or nitrile groups) improve hydrophobic pocket engagement, as seen in compounds with IC₅₀ values <10 nM for BTK . Iterative SAR studies using enzyme assays (e.g., RIN5F cell-based tests) guide optimization .

Q. What strategies address contradictions in biological activity data across different derivatives?

  • Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. For example, FGFR1-4 inhibition varies significantly (e.g., compound 4h: IC₅₀ = 7–712 nM), necessitating isoform-specific profiling . Cross-validation using orthogonal assays (e.g., tubulin polymerization inhibition vs. antiproliferative screens) clarifies mechanisms . Computational docking (e.g., binding mode analysis with FGFR1’s D641 residue) resolves structural determinants of activity .

Q. How do substituents at the 3- and 5-positions influence antitumor activity?

  • Methodological Answer : 5-Aryl groups (e.g., 3,4-dimethoxyphenyl) enhance DNA intercalation, while 3-alkynyl substituents (e.g., 4-fluorophenylethynyl) improve cellular permeability. Derivatives like 21e and 21f show potent activity in breast cancer lines (MCF-7, MDA-MB-231) with selectivity over non-neoplastic cells . Nitro groups at the 3-position (e.g., compound 23) may introduce redox-sensitive cytotoxicity, requiring metabolic stability assays .

Technical Challenges & Methodological Considerations

Q. What are the limitations in achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer : Competing reactivity at N1, C3, and C5 positions complicates regioselectivity. Directed metalation (e.g., using LDA or Grignard reagents) or protective groups (e.g., sulfonyl or benzyl) can direct bromination or alkylation. For example, N1-benzylation precedes electrophilic substitution at C3/C5 . Microwave-assisted SNAr reactions improve yields in fused tricyclic systems (e.g., thiochromeno[2,3-b]pyridines) .

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer : Pharmacodynamic markers (e.g., phospho-FGFR levels in tumor xenografts) confirm target modulation. PET imaging with fluorine-18 labeled derivatives (e.g., dopamine D4 receptor ligands) tracks biodistribution . Knockdown/rescue experiments (e.g., siRNA against CLK1/CLK4) confirm dependency on specific kinases in anti-fibrotic or anticancer assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.